molecular formula C10H15N3O3 B1383654 tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate CAS No. 2059955-88-1

tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate

Cat. No.: B1383654
CAS No.: 2059955-88-1
M. Wt: 225.24 g/mol
InChI Key: YQEMWTZLMFJDLC-UHFFFAOYSA-N
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Description

“tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate” is a chemical compound with the CAS number 2059955-88-1 . It has a molecular weight of 225.25 .


Molecular Structure Analysis

The molecular formula of this compound is C10H15N3O3 . The InChI code is 1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15) .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 376.0±32.0 °C .

Scientific Research Applications

Synthesis and Natural Product Derivation

Tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate is utilized in the synthesis of intermediates of natural products with notable bioactivity. Notably, it serves as an intermediate in the synthesis of jaspine B, a natural product isolated from various sponges, displaying cytotoxic activity against human carcinoma cell lines. The synthesis process involves multiple steps including esterification, protection, and reduction, demonstrating its critical role in complex organic syntheses (Tang et al., 2014).

Reactivity and Chemical Transformations

This compound's derivatives are part of studies exploring their reactivity with atmospheric carbon dioxide, forming zwitterionic ammonium carbamate salts. These reactions are significant for understanding the interaction of organic compounds with environmental gases (Evans et al., 2019). Additionally, research on the gas-phase elimination kinetics of tert-butyl carbamate derivatives contributes to the understanding of their stability and reactivity under various conditions, which is crucial for their application in different chemical environments (Mora et al., 2007).

Catalysis and Synthetic Applications

The compound and its related derivatives are used in catalysis and synthetic applications. For instance, they are involved in the Diels-Alder reaction, a key method in organic chemistry for creating cyclic structures, and in the preparation of compounds with antibacterial activity (Padwa et al., 2003), (Prasad, 2021).

Photoredox Catalysis

It plays a role in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones, demonstrating its utility in light-mediated chemical transformations. This is crucial for developing new synthetic pathways and methodologies in organic chemistry (Wang et al., 2022).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimentation . Its degradation products may also have biological activity, which needs to be considered in long-term studies. The temporal effects of this compound are essential for designing experiments and interpreting results accurately.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the mitochondria, where it exerts its effects. The distribution of this compound within tissues also influences its overall efficacy and safety profile.

Properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEMWTZLMFJDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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